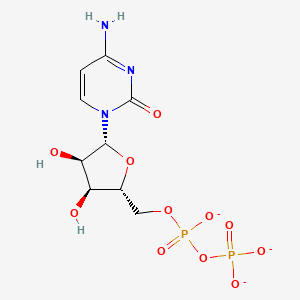

CDP trianion

Description

Significance of Nucleoside Diphosphates in Cellular Biochemistry

Nucleoside diphosphates (NDPs), such as CDP, adenosine (B11128) diphosphate (B83284) (ADP), guanosine (B1672433) diphosphate (GDP), and uridine (B1682114) diphosphate (UDP), are critical intermediates in the synthesis of nucleoside triphosphates (NTPs), the energy currency of the cell and the building blocks of nucleic acids (DNA and RNA) umich.eduwikipedia.org. Enzymes like nucleoside diphosphate kinases (NDPKs) catalyze the transfer of a phosphate (B84403) group from an NTP (often ATP) to an NDP, generating the corresponding NTP mdpi.comacs.org. This process is essential for maintaining the cellular pools of NTPs required for DNA replication, RNA synthesis, protein synthesis, and other energy-demanding cellular functions umich.eduwikipedia.org. Beyond their role in nucleotide synthesis, NDPs and their derivatives participate in various other biochemical pathways, including phospholipid biosynthesis (e.g., CDP-choline, CDP-diacylglycerol) and the synthesis of polysaccharides nih.govwikipedia.orgtaylorandfrancis.com.

The Trianionic State of CDP at Physiological pH

The structure of CDP includes a pyrophosphate group, which contains two phosphate moieties linked by a phosphoanhydride bond. The phosphate groups have ionizable hydroxyl residues.

The phosphate groups in nucleoside diphosphates undergo a series of protonation and deprotonation events depending on the surrounding pH. Phosphoric acid (H₃PO₄) has multiple dissociation constants (pKa values). The pKa for the first proton dissociation is strongly acidic, while the subsequent dissociations occur at higher pH values. For inorganic phosphate, the pKa₂ is approximately 7.2, meaning that at physiological pH (around 7.2-7.4), inorganic phosphate exists as a mixture of the monoanion (H₂PO₄⁻) and the dianion (HPO₄²⁻), with the dianion being the predominant species at pH 7.2 rsc.orgderangedphysiology.commdpi.com. The pKa₃ for inorganic phosphate is around 12.2, indicating that the trianionic form (PO₄³⁻) is present in only very small amounts at physiological pH rsc.org.

In the case of CDP, the pyrophosphate group has multiple ionizable protons. The pKa values for the phosphate groups in nucleoside diphosphates are influenced by the presence of the nucleoside moiety. However, similar to inorganic phosphate, the phosphate groups will be largely deprotonated at physiological pH. The CDP trianion (CDP³⁻) arises from the deprotonation of three hydroxyl groups on the pyrophosphate moiety nih.gov. This triply negatively charged form is reported as the major species of CDP at pH 7.3 nih.gov.

An interactive table summarizing the approximate pKa values relevant to CDP's phosphate groups and cytosine base is shown below:

| Group | Ionizable Group | Approximate pKa | Protonation State at pH 7.4 |

| Phosphate 1 | -OH | ~1-2 | Deprotonated (-O⁻) |

| Phosphate 2 | -OH | ~6-7 | Mixture (-OH and -O⁻) |

| Phosphate 2 | -OH | ~10-11 | Deprotonated (-O⁻) |

| Cytosine Base | N3-H | ~4.3 | Deprotonated (Neutral N) |

Note: The exact pKa values for the phosphate groups in CDP can vary slightly depending on the specific molecular environment and experimental conditions. This table provides approximate values based on general knowledge of phosphate and nucleoside ionization.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are valuable tools for studying the structure, protonation state, and interactions of CDP and its trianionic form in research settings.

NMR Spectroscopy: NMR spectroscopy, particularly ¹H, ¹³C, and ³¹P NMR, can provide detailed information about the chemical environment of the atoms within the CDP molecule, which is sensitive to its protonation state. The chemical shifts of the phosphorus atoms in the pyrophosphate group are particularly indicative of the degree of phosphorylation and protonation nih.gov. Changes in pH affect the protonation state of the phosphate groups and the cytosine base, leading to observable shifts in the NMR signals. For instance, ³¹P NMR spectra show distinct signals for the phosphorus atoms in the pyrophosphate chain, and their positions are sensitive to the ionization state nih.gov. ¹H and ¹³C NMR can provide information about the sugar and base moieties, with the chemical shifts of protons and carbons near the ionizable centers changing with pH nih.govresearchgate.netacs.org. Two-dimensional NMR experiments, such as COSY and HMQC, can help assign signals and confirm the connectivity within the molecule, aiding in the structural elucidation of different protonation states nih.gov.

Acid-Base Equilibria and Protonation States of CDP Phosphates

Historical Context of CDP Research in Fundamental Biology

Research into the biological roles of nucleoside diphosphates, including CDP, has a rich history dating back to the mid-20th century. Early studies focused on their identification and isolation from biological sources, as well as elucidating their central roles in nucleotide metabolism and nucleic acid synthesis nih.gov. The discovery of enzymes like nucleoside diphosphate kinase in the 1950s highlighted the dynamic interconversion between NDPs and NTPs, underscoring the importance of NDPs as metabolic intermediates nih.gov.

Further research revealed the involvement of CDP in specific biosynthetic pathways. For example, the role of cytidine (B196190) diphosphate diacylglycerol (CDP-DAG) as a key intermediate in phospholipid synthesis was established through enzymatic studies nih.govacs.org. The discovery of CDP-choline (Citicoline) and its role in the Kennedy pathway for phosphatidylcholine synthesis further solidified the importance of CDP-containing molecules in lipid metabolism and cell membrane formation wikipedia.orgtaylorandfrancis.comdroracle.ai. Historically, researchers utilized techniques available at the time, including chromatography, enzymatic assays, and early forms of spectroscopy, to study the structure, metabolism, and function of CDP in various biological systems. These foundational studies paved the way for modern investigations into the intricate roles of CDP and its derivatives in cellular regulation and disease.

Structure

3D Structure

Properties

Molecular Formula |

C9H12N3O11P2-3 |

|---|---|

Molecular Weight |

400.15 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H15N3O11P2/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18)/p-3/t4-,6-,7-,8-/m1/s1 |

InChI Key |

ZWIADYZPOWUWEW-XVFCMESISA-K |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O |

Origin of Product |

United States |

Molecular Architecture and Conformation of Cdp Trianion

Base Stacking and Solvent Interactions of the Cytosine Moiety

The cytosine base in the CDP trianion is a planar aromatic system capable of engaging in π-π stacking interactions with other aromatic molecules, such as other nucleotide bases. core.ac.uknumberanalytics.comnsf.govnih.gov These stacking interactions, driven by van der Waals forces and hydrophobic effects, are a significant factor in stabilizing the structures of nucleic acids. core.ac.uknumberanalytics.com

In an aqueous environment, the cytosine moiety and the charged diphosphate (B83284) group interact with solvent molecules (water). Solvent interactions play a crucial role in the behavior and conformation of nucleotides. The presence of water can influence base stacking, as favorable interactions between the polar atoms of the base and water molecules can oppose stacking, which involves the removal of these atoms from the aqueous environment. core.ac.uknsf.govnih.gov The highly charged diphosphate group of the this compound will also be heavily solvated, with water molecules orienting around the negative charges. These solvent interactions, along with intramolecular forces and interactions with any binding partners (like proteins), collectively determine the preferred conformation of the this compound in solution or within a biological complex.

Computational and Theoretical Modeling of this compound Structure

Computational and theoretical methods are powerful tools for investigating the molecular architecture, conformation, and interactions of chemical species like the this compound, especially when detailed experimental data is challenging to obtain.

Density Functional Theory (DFT) Applications in Conformation and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method widely used to study the electronic structure and properties of atoms, molecules, and condensed phases. wikipedia.org DFT calculations can be applied to determine the optimized geometry and conformational preferences of the this compound by exploring the potential energy surface. nih.govacs.orgubc.ca These calculations can provide insights into bond lengths, bond angles, and torsion angles, as well as the distribution of electron density within the molecule. DFT can also be used to investigate the electronic structure, including molecular orbitals and charge distribution, which is particularly relevant for a charged species like the this compound. nih.govwikipedia.orgubc.ca Studies using DFT have been applied to understand the electronic properties and interactions of various molecules, including those with anionic character. arxiv.orgd-nb.infoscispace.comresearchgate.net

Molecular Dynamics Simulations of this compound in Aqueous and Protein Environments

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and dynamics of molecular systems. uni-frankfurt.denih.gov By simulating the movement of atoms and molecules over time based on classical mechanics, MD simulations can provide information about conformational flexibility, solvent effects, and interactions with other molecules, such as proteins. uni-frankfurt.degromacs.orgnih.govnih.gov MD simulations can be employed to model the this compound in an aqueous solution to understand its dynamic behavior, hydration shell, and preferred conformations in the presence of explicit water molecules. uni-frankfurt.degromacs.org Furthermore, MD simulations can investigate the interactions and conformational changes of the this compound when bound to proteins, providing insights into the molecular basis of its biological function. uni-frankfurt.degromacs.orgnih.gov Studies utilizing MD simulations have explored the dynamics of proteins and nucleic acids in various environments. nih.govuni-frankfurt.degromacs.orgnih.govnih.gov

Quantum Chemical Calculations of Anionic Species

Quantum chemical calculations, including but not limited to DFT, are essential for accurately describing the electronic structure and properties of anionic species. arxiv.orgd-nb.infompg.deresearchgate.net The negative charges in the this compound significantly influence its electronic behavior and interactions. Quantum chemical methods can provide a detailed understanding of the charge distribution, electrostatic potential, and the stability of different conformers of the this compound. arxiv.orgd-nb.inforesearchgate.net These calculations can also be used to determine interaction energies with solvent molecules or binding partners, contributing to a comprehensive picture of the factors governing the behavior of the this compound. Research has utilized quantum chemical calculations to study the properties of various anionic compounds. arxiv.orgd-nb.infompg.deresearchgate.net

Biosynthetic and Metabolic Pathways Involving Cdp Trianion

De Novo Synthesis of CDP Trianion

The cellular pool of CDP is maintained through pathways that involve both the phosphorylation of existing cytidine (B196190) monophosphate and the synthesis of its parent nucleotide, cytidine triphosphate (CTP).

In the yeast Saccharomyces cerevisiae and other eukaryotes, CTP synthetase is an essential enzyme that catalyzes the final step in the de novo pyrimidine (B1678525) biosynthesis pathway: the conversion of uridine (B1682114) triphosphate (UTP) to CTP. nih.govfrontiersin.orglibretexts.org This reaction involves the ATP-dependent transfer of an amide group from glutamine to the C-4 position of UTP. nih.gov CTP itself is a high-energy molecule that serves as the direct precursor for activated intermediates in phospholipid synthesis, such as CDP-diacylglycerol, CDP-choline, and CDP-ethanolamine. nih.govfrontiersin.orgrutgers.edufrontiersin.org

While CTP is the primary product of de novo synthesis, CDP is typically formed through the phosphorylation of cytidine monophosphate (CMP). wikipedia.org A major source of CMP in the cell is the decomposition of ribonucleic acid (RNA) by enzymes like RNAse. wikipedia.org Therefore, CTP's role in CDP generation is indirect; it represents the culmination of the de novo pathway, while the salvage and phosphorylation of its monophosphate derivative maintain the CDP pool.

The direct enzymatic conversion of CMP to CDP is a crucial step in nucleotide metabolism. This reaction is catalyzed by the enzyme CMP kinase (also known as cytidylate kinase or UMP/CMP kinase in humans). wikipedia.orgroyalsocietypublishing.orgnih.gov

CMP kinase facilitates the transfer of a phosphate (B84403) group from a donor molecule, typically adenosine (B11128) triphosphate (ATP) or guanosine (B1672433) triphosphate (GTP), to CMP, yielding CDP and the corresponding diphosphate (B83284) (ADP or GDP). wikipedia.org

Bacterial vs. Eukaryotic Kinases : In bacteria, CMP kinase specifically phosphorylates CMP and its deoxy form, dCMP. royalsocietypublishing.org In contrast, the human UMP/CMP kinase is capable of phosphorylating both CMP and UMP. nih.gov

Regulation : The activity of human UMP/CMP kinase is subject to complex regulation by its own substrates. Studies have shown that free magnesium ions (Mg²⁺) enhance the phosphorylation of dCMP but inhibit the phosphorylation of CMP. nih.gov Conversely, excess ATP can inhibit the phosphorylation of dCMP but not CMP. nih.gov This differential regulation suggests distinct interactions at the enzyme's active site for ribo- and deoxyribonucleosides. nih.gov

Table 1: Key Enzymes in CDP Generation

| Enzyme | Function | Substrates | Products | Regulation |

|---|---|---|---|---|

| CTP Synthetase | Catalyzes the final step in de novo pyrimidine synthesis. nih.govlibretexts.org | UTP, ATP, Glutamine | CTP, ADP, Glutamate | Inhibited by CTP, balancing UTP/CTP pools. libretexts.org |

| CMP Kinase | Phosphorylates CMP to form CDP. wikipedia.orgroyalsocietypublishing.org | CMP, ATP (or GTP) | CDP, ADP (or GDP) | Differentially regulated by ATP and Mg²⁺ levels. nih.gov |

Role of CTP in CDP Generation

This compound as a Central Precursor in Phospholipid Metabolism

While CDP itself is a key metabolite, its activated liponucleotide derivative, cytidine diphosphate-diacylglycerol (CDP-DAG), holds a pivotal position at a branch point in the biosynthesis of glycerolipids. lipotype.comresearchgate.net CDP-DAG acts as a high-energy precursor for the synthesis of essential anionic phospholipids (B1166683), including phosphatidylinositol and cardiolipin (B10847521). frontiersin.orgnih.govnih.gov

The synthesis of CDP-DAG is the committed and rate-limiting step for the production of phosphatidylinositol. frontiersin.orgnih.gov The pathway involves a single enzymatic reaction where the cytidylyl group from CTP is transferred to phosphatidic acid (PA), a lipid molecule composed of a glycerol (B35011) backbone, two fatty acids, and a phosphate group. nih.govnih.gov

CTP + Phosphatidic Acid → CDP-Diacylglycerol + Pyrophosphate (PPi) nih.gov

This process effectively activates the phosphatidic acid, making its phosphomonoester head group susceptible to nucleophilic attack by alcohols like inositol (B14025) or phosphatidylglycerol in subsequent reactions.

The enzymes responsible for CDP-DAG synthesis are ancient, integral membrane proteins found across all domains of life. nih.govnih.gov In eukaryotes, distinct CDS enzymes are localized to different cellular compartments, allowing for the differential synthesis of phospholipids. frontiersin.orgnih.gov

CDS Isoforms : In mammals, two genes, CDS1 and CDS2, encode for synthase enzymes that are located in the endoplasmic reticulum (ER). nih.govresearchgate.net These enzymes are primarily responsible for generating the CDP-DAG pool used for phosphatidylinositol synthesis. nih.gov Studies on the two isoforms have revealed differences in their substrate specificity; CDS2 shows a stronger preference for phosphatidic acid containing stearoyl-arachidonoyl acyl chains (SAPA) compared to CDS1. acs.org

Mitochondrial Synthase : A separate, structurally unrelated enzyme, TAMM41, functions as a CDP-DAG synthase in the inner mitochondrial membrane. nih.govnih.gov This peripheral membrane protein is responsible for producing the CDP-DAG required for the synthesis of cardiolipin, a signature lipid of mitochondria. nih.govnih.gov

Regulation : The expression of CDS enzymes can be controlled by transcription factors. nih.gov Furthermore, the activity of CDS1 and CDS2 can be inhibited by their downstream products, such as phosphatidylinositol and phosphatidylglycerol, indicating a feedback regulation mechanism. acs.org

Table 2: Comparison of CDP-Diacylglycerol Synthase Enzymes

| Enzyme Family | Location | Primary Product Pathway | Key Characteristics |

|---|---|---|---|

| CDS1 / CDS2 | Endoplasmic Reticulum (ER) nih.govresearchgate.net | Phosphatidylinositol Synthesis frontiersin.orgnih.gov | Integral membrane proteins; CDS2 is suggested to be the major isoform for PI resynthesis after signaling events. nih.gov |

| TAMM41 | Inner Mitochondrial Membrane nih.govnih.gov | Cardiolipin Synthesis nih.govnih.gov | Peripheral membrane protein; no sequence or structural homology to CDS enzymes. nih.gov |

CDP-DAG is the direct and essential precursor for the synthesis of phosphatidylinositol (PI), a minor but critically important phospholipid. frontiersin.orgnih.govportlandpress.com PI and its phosphorylated derivatives, the phosphoinositides, are involved in a vast array of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. frontiersin.orgnih.gov

CDP-Diacylglycerol (CDP-DAG) Synthesis Pathway

Role in Cardiolipin Biosynthesis

Cardiolipin, a unique dimeric phospholipid, is a hallmark component of the inner mitochondrial membrane, where it is crucial for maintaining membrane structure and the function of proteins involved in energy metabolism. pathbank.orgfrontiersin.orgstealthbt.com The biosynthesis of cardiolipin is a multi-step process that heavily relies on the CDP-activated intermediate, CDP-diacylglycerol (CDP-DAG). pathbank.orglipotype.com

The pathway primarily occurs in the mitochondria. pathbank.orgsmpdb.ca It begins with the formation of phosphatidic acid (PA), which is then converted to CDP-diacylglycerol. pathbank.orgsmpdb.ca This reaction is catalyzed by phosphatidate cytidylyltransferase, a magnesium-dependent enzyme that activates the diacylglycerol moiety by attaching a CMP group from a CTP molecule. pathbank.orgsmpdb.ca In mammals, the mitochondrial enzyme responsible for this step is TAMM41. ucl.ac.ukresearchgate.net

Once formed, CDP-diacylglycerol serves as the activated precursor for the subsequent steps. ucl.ac.uk The enzyme CDP-diacylglycerol--glycerol-3-phosphate 3-phosphatidyltransferase (also known as phosphatidylglycerolphosphate synthase or PGS1) catalyzes the reaction between CDP-diacylglycerol and sn-glycerol-3-phosphate to produce phosphatidylglycerophosphate (PGP). pathbank.orgresearchgate.net PGP is then rapidly dephosphorylated by PGP phosphatase (PTPMT1) to yield phosphatidylglycerol (PG). pathbank.orgresearchgate.net

In the final, committing step, cardiolipin synthase uses another molecule of CDP-diacylglycerol and condenses it with phosphatidylglycerol to form cardiolipin, releasing a molecule of CMP in the process. pathbank.orgsmpdb.caontosight.ai This process ensures the symmetrical structure of cardiolipin, which consists of two phosphatidic acid moieties linked by a central glycerol backbone.

Table 1: Key Enzymes in Cardiolipin Biosynthesis

| Enzyme | Function | Location | Precursor(s) | Product |

|---|---|---|---|---|

| TAMM41 (Phosphatidate cytidylyltransferase) | Catalyzes the formation of CDP-diacylglycerol from phosphatidic acid and CTP. ucl.ac.ukresearchgate.net | Inner Mitochondrial Membrane | Phosphatidic Acid, CTP | CDP-diacylglycerol |

| Phosphatidylglycerolphosphate Synthase (PGS1) | Synthesizes phosphatidylglycerophosphate from CDP-diacylglycerol and glycerol-3-phosphate. pathbank.orgresearchgate.net | Inner Mitochondrial Membrane | CDP-diacylglycerol, sn-Glycerol-3-phosphate | Phosphatidylglycerophosphate |

| PGP Phosphatase (PTPMT1) | Dephosphorylates phosphatidylglycerophosphate to form phosphatidylglycerol. pathbank.orgresearchgate.net | Inner Mitochondrial Membrane | Phosphatidylglycerophosphate | Phosphatidylglycerol |

CDP-Choline Pathway (Fundamental Biochemical Aspects)

The CDP-choline pathway, also known as the Kennedy pathway, is the primary mechanism for the de novo synthesis of phosphatidylcholine (PC) in mammalian cells. wikipedia.orgnumberanalytics.comtaylorandfrancis.com PC is the most abundant phospholipid in eukaryotic membranes and plays a critical role in membrane integrity and signal transduction. nih.gov The pathway involves a sequence of three enzymatic reactions that convert free choline (B1196258) into PC. scienceopen.com

Choline Kinase and CTP:Phosphocholine (B91661) Cytidylyltransferase Reactions

The CDP-choline pathway is initiated by the uptake of choline into the cell. wikipedia.org The first committed step is the phosphorylation of choline by choline kinase (CK) , an ATP-dependent reaction that produces phosphocholine. wikipedia.orgscienceopen.com This enzyme is considered a key regulatory point in the pathway. conicet.gov.ar

The second and rate-limiting step is catalyzed by CTP:phosphocholine cytidylyltransferase (CCT) . wikipedia.orgmolbiolcell.org This enzyme facilitates the reaction between phosphocholine and cytidine triphosphate (CTP) to generate cytidine diphosphate-choline (CDP-choline) and pyrophosphate. nih.gov The activity of CCT is tightly regulated, often by its association with cellular membranes. molbiolcell.org This step effectively "activates" the phosphocholine, preparing it for transfer onto a diacylglycerol backbone. wikipedia.org

Formation of Phosphatidylcholine

The final step in the CDP-choline pathway is the transfer of the phosphocholine group from CDP-choline to a 1,2-diacylglycerol (DAG) molecule. wikipedia.orgnih.gov This reaction is catalyzed by choline/ethanolamine phosphotransferase (CEPT) or choline phosphotransferase (CPT) , which are located in the endoplasmic reticulum and Golgi apparatus, respectively. wikipedia.orgmolbiolcell.org The reaction yields phosphatidylcholine and releases cytidine monophosphate (CMP). wikipedia.org While both enzymes can catalyze this step, CEPT is considered responsible for the bulk of PC synthesis. wikipedia.org

Table 2: The CDP-Choline Pathway

| Step | Enzyme | Substrate(s) | Product(s) | Significance |

|---|---|---|---|---|

| 1 | Choline Kinase (CK) | Choline, ATP | Phosphocholine, ADP | First committed step of the pathway. wikipedia.orgscienceopen.com |

| 2 | CTP:Phosphocholine Cytidylyltransferase (CCT) | Phosphocholine, CTP | CDP-Choline, Pyrophosphate | Rate-limiting and regulated step. wikipedia.orgmolbiolcell.org |

Biosynthesis of Other Activated Glycosides and Lipids (e.g., CDP-ribitol)

The role of CDP as an activating nucleotide extends beyond phospholipid synthesis. It is also crucial for the biosynthesis of other molecules, such as the sugar alcohol derivative CDP-ribitol. glycoforum.gr.jp CDP-ribitol is an essential donor substrate for the synthesis of ribitol (B610474) phosphate, a key component of teichoic acids in the cell walls of Gram-positive bacteria and a critical modification on α-dystroglycan in mammals. glycoforum.gr.jpacs.org

The biosynthesis of CDP-ribitol involves the reaction of CTP with ribitol-5-phosphate. oup.com In some organisms, like Haemophilus influenzae, this process is catalyzed by a bifunctional enzyme, CDP-ribitol synthase, which first reduces D-ribulose 5-phosphate to D-ribitol 5-phosphate and then catalyzes the reaction with CTP to form CDP-ribitol. acs.orguniprot.org In mammals, the enzyme isoprenoid synthase domain-containing protein (ISPD) is responsible for synthesizing CDP-ribitol from CTP and ribitol-5-phosphate. glycoforum.gr.jp Defects in this synthesis pathway can lead to certain forms of congenital muscular dystrophy. glycoforum.gr.jp

Catabolic Pathways and Regulation of this compound Levels

The intracellular concentration of cytidine nucleotides, including CDP, is tightly regulated to meet the metabolic demands of the cell for processes like RNA synthesis and phospholipid production. The catabolism of CDP involves its breakdown into simpler components. ebi.ac.uk CDP can be dephosphorylated to cytidine monophosphate (CMP), which can then be further broken down to cytidine by nucleotidases. nih.gov Cytidine can then be deaminated to uridine or salvaged for nucleotide synthesis.

Regulation of CDP levels is complex. CDP is synthesized from CMP by the action of nucleoside monophosphate kinases, such as UMP/CMP kinase, which transfers a phosphate group from ATP. medchemexpress.com It can also be converted to CTP by nucleoside diphosphate kinases, which is essential for RNA synthesis and for providing the CTP needed for the CDP-choline and CDP-diacylglycerol pathways.

The activity of enzymes that utilize CDP-activated substrates also plays a regulatory role. For instance, the activity of CCT in the CDP-choline pathway is regulated by lipid activators and phosphorylation, thereby controlling the flux of CTP into phosphatidylcholine synthesis. molbiolcell.orgresearchgate.net Similarly, the CDP-diacylglycerol synthase (CDS) enzymes, which produce CDP-DAG from phosphatidic acid and CTP, are critical regulatory points. researchgate.netfrontiersin.org Downregulation of CDS enzymes can lead to an accumulation of phosphatidic acid and affect the synthesis of phosphatidylinositol and cardiolipin, thereby influencing lipid storage and signaling. plos.orgnih.gov The expression of CDS enzymes can be upregulated in response to the depletion of phosphatidylinositol levels, indicating a feedback mechanism to maintain lipid homeostasis. frontiersin.org

Enzymatic Interactions and Reaction Mechanisms

Kinase Substrate Specificity and Catalytic Mechanisms

Kinases are a class of enzymes that facilitate the transfer of a phosphate (B84403) group from a high-energy donor molecule, such as ATP, to a specific substrate. In the context of the CDP trianion, specific kinases are responsible for its phosphorylation to cytidine (B196190) triphosphate (CTP), a key building block for RNA synthesis and a precursor for other essential molecules.

Cytidylate Kinase (CMP Kinase)

Cytidylate kinase (CMPK) is a nucleoside monophosphate (NMP) kinase that catalyzes the reversible phosphorylation of cytidine monophosphate (CMP) and its deoxy counterpart (dCMP) to their respective diphosphate (B83284) forms, CDP and dCDP. proteopedia.org This reaction is a critical step in the pyrimidine (B1678525) salvage pathway, ensuring a balanced supply of cytidine nucleotides for cellular processes.

The reaction catalyzed by CMPK is as follows: ATP + CMP ⇌ ADP + CDP uniprot.orgwikipedia.org

Prokaryotic CMP kinases exhibit a high degree of specificity for CMP and dCMP as the phosphate acceptor, with ATP being the preferred phosphoryl donor. uniprot.org The enzyme's structure reveals a distinct NMP-binding domain that is responsible for this specificity. nih.gov The binding of CDP induces a conformational change in the enzyme, which is thought to protect the active site and facilitate the phosphoryl transfer. nih.gov

Table 1: Characteristics of E. coli Cytidylate Kinase

| Property | Description | Reference |

| Enzyme Commission (EC) Number | 2.7.4.25 | uniprot.org |

| Substrates | ATP, CMP, dCMP | uniprot.org |

| Products | ADP, CDP, dCDP | uniprot.org |

| Phosphate Donor Specificity | ATP, dATP, and GTP are effective. | uniprot.org |

| Phosphate Acceptor Specificity | CMP and dCMP are the best acceptors. | uniprot.org |

| Structural Feature | Contains a unique 40-residue insert in the NMP-binding domain. | nih.gov |

Polyphosphate Kinases (PPK2) and Nucleotide Phosphorylation

Polyphosphate kinases (PPKs) are enzymes that utilize inorganic polyphosphate (polyP), a linear polymer of phosphate residues, as a phosphoryl donor. preprints.org The PPK2 family of enzymes is particularly versatile and can be classified into three subfamilies based on their substrate preference for nucleoside monophosphates, diphosphates, or both. preprints.orgmdpi.com

Certain PPK2 enzymes have been identified that can phosphorylate CDP to CTP. mdpi.combiorxiv.org This activity is significant as it provides an alternative route for CTP synthesis that is independent of ATP. For example, a Class I PPK2 from Ralstonia eutropha has been shown to phosphorylate CDP, among other nucleoside diphosphates. mdpi.com Furthermore, some PPK2 enzymes from Bacillus cereus and Lysinibacillus fusiformis demonstrate the ability to convert pyrimidine nucleoside monophosphates to their diphosphate forms, including the synthesis of CDP from CMP. biorxiv.orgresearchgate.net

Cytidylyltransferase Catalysis and Substrate Binding

Cytidylyltransferases are a family of enzymes that catalyze the transfer of a cytidylyl group from CTP to a phosphate-containing acceptor molecule. wikipedia.org This reaction results in the formation of a CDP-linked product and the release of pyrophosphate. The this compound is an integral part of the product of these reactions.

Structural Basis of Enzyme-CDP Trianion Interactions (e.g., TarI)

Ribitol-5-phosphate cytidylyltransferase, also known as TarI, is an enzyme involved in the biosynthesis of teichoic acids in the cell walls of some bacteria. ebi.ac.uk It catalyzes the transfer of a cytidylyl group from CTP to ribitol-5-phosphate, forming CDP-ribitol. ebi.ac.uk Structural studies of cytidylyltransferases like TarI provide insights into how these enzymes recognize and bind their substrates and products, including the CDP-moiety. These enzymes typically possess a conserved catalytic domain that facilitates the nucleophilic attack of the acceptor's phosphate group on the α-phosphate of CTP. ebi.ac.uk

Mechanistic Insights into Nucleotidyl Transfer Reactions

The fundamental reaction mechanism employed by cytidylyltransferases is a nucleotidyl transfer reaction. This type of reaction is common to a broad range of enzymes, including DNA and RNA polymerases. nih.govzu.edu.pk The generally accepted mechanism involves a nucleophilic attack by a hydroxyl or phosphate group of the acceptor molecule on the α-phosphorus of the incoming nucleoside triphosphate (in this case, CTP). nih.govsemanticscholar.org This attack leads to the formation of a new phosphodiester bond and the displacement of pyrophosphate. nih.gov The reaction often proceeds through a pentacovalent phosphate intermediate and is typically facilitated by the presence of divalent metal ions, such as Mg²⁺, which help to stabilize the negative charges on the phosphate groups. nih.gov

Ribonucleotide Reductase and this compound Conversion

Ribonucleotide reductase (RNR) is a vital enzyme responsible for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. wikipedia.org It achieves this by catalyzing the reduction of the 2'-hydroxyl group of the ribose ring of nucleoside diphosphates, including CDP. wikipedia.orgelifesciences.org

Formation and Characterization of Nucleotide Radical Intermediates

The catalytic cycle of Class I RNR, found in E. coli, initiates with the generation of a radical. This process begins with a diferric-tyrosyl radical (Y122•) cofactor located in the β2 subunit of the enzyme. nih.govnih.gov The radical is then transferred over a remarkable distance of 35-40 Å to the active site in the α2 subunit, where it generates a thiyl radical on a cysteine residue (Cys439). nih.gov This thiyl radical then abstracts a hydrogen atom from the 3'-carbon of the ribose sugar of the CDP substrate, initiating the reduction process. wikipedia.org

The study of mutant forms of RNR has been instrumental in trapping and characterizing the transient radical intermediates formed during the reaction with CDP. When the E441Q mutant of E. coli RNR is incubated with CDP and the allosteric effector TTP, the initial tyrosyl radical is consumed, leading to the formation of two new radical species. nih.govresearchgate.net

The first of these is identified as a disulfide radical anion. nih.govresearchgate.net The second, longer-lived radical was initially proposed to be a 4'-radical of a 3'-keto-2'-deoxycytidine 5'-diphosphate. nih.gov However, detailed spectroscopic analysis using electron paramagnetic resonance (EPR) and electron-nuclear double resonance (ENDOR) spectroscopy, combined with isotopic labeling of CDP, revealed a different structure. nih.govresearchgate.netnih.gov These studies, supported by density functional theory (DFT) calculations, unexpectedly identified the second radical as a semidione nucleotide radical of cytidine 5'-diphosphate. nih.govresearchgate.net

Table 1: Spectroscopic and Computational Methods in Radical Intermediate Characterization

| Method | Application in CDP Radical Research | Key Findings |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection and characterization of radical species. nih.govresearchgate.netnih.gov | Observed two distinct radical signals, leading to the identification of the disulfide radical anion and the nucleotide-based radical. researchgate.net |

| Electron-Nuclear Double Resonance (ENDOR) Spectroscopy | Probing the hyperfine interactions between the unpaired electron and nearby magnetic nuclei. nih.govresearchgate.net | Provided detailed structural information about the nucleotide radical, helping to disprove the initial 4'-radical hypothesis. nih.gov |

| Isotopic Labeling | Synthesis of CDP with specific atoms replaced by their isotopes (e.g., 2H, 13C, 15N). nih.govresearchgate.netnih.gov | Altered the EPR and ENDOR spectra, allowing for the precise localization of the radical within the CDP molecule. nih.govnih.gov |

| Density Functional Theory (DFT) Calculations | Computational modeling to predict the structure and properties of the radical intermediates. nih.govresearchgate.netnih.gov | The calculated properties of the semidione radical matched the experimental spectroscopic data, confirming its structure. nih.gov |

Electron Transfer Pathways in Radical Formation

The formation of the initial radical on the CDP substrate is the culmination of a long-range electron transfer process. This "radical transfer" is proposed to occur through a series of proton-coupled electron transfer (PCET) steps. nih.gov This pathway involves a chain of conserved aromatic amino acid residues that act as stepping stones for the radical as it transits from the β2 subunit to the α2 subunit. nih.gov

While a conserved triad (B1167595) of tryptophan residues is known to be a primary electron transfer pathway in many similar proteins, studies have shown that alternative pathways can be utilized if this primary route is blocked. nih.gov In some cryptochromes, for instance, a tyrosine residue can serve as an alternative partner in the radical pair formation, highlighting the robustness of light-induced electron transfer in these systems. nih.gov This adaptability suggests that proteins can maintain critical electron transfer functions through diverse and compensatory pathways. nih.gov

The interaction between the α2 and β2 subunits of RNR is transient, which has made it challenging to obtain a high-resolution structure of the active complex with the intact electron transfer pathway. nih.gov However, the use of a doubly-substituted β2 subunit has allowed researchers to trap the α2β2 complex in a long-lived state, enabling structural visualization of the 32 Å-long radical transfer pathway. nih.gov

Regulation of Enzyme Activity by this compound Levels

The activity of ribonucleotide reductase is tightly regulated to ensure a balanced supply of deoxyribonucleotides for DNA synthesis. wikipedia.org This regulation occurs through complex allosteric mechanisms, where the binding of effector molecules to sites distinct from the active site modulates the enzyme's catalytic activity. libretexts.orgmgcub.ac.in

In some organisms, such as Saccharomyces cerevisiae, the levels of CDP-diacylglycerol (CDP-DAG), a related molecule, can influence the expression and activity of enzymes involved in phospholipid biosynthesis. nih.gov A reduction in CDP-DAG synthase activity leads to a significant increase in phosphatidylserine (B164497) (PS) synthase activity, an enzyme that, like RNR, utilizes a cytidine-containing substrate. nih.gov This suggests a coordinated regulation of metabolic pathways that utilize common precursors.

The regulation of enzyme activity by substrate and effector concentrations is a fundamental principle of metabolic control, allowing cells to respond dynamically to their changing needs and environmental conditions. numberanalytics.com

Role in Cellular Signaling and Molecular Regulation

Involvement in Phosphoinositide Signaling Pathways (Cellular Level)

Phosphoinositides are a class of phospholipids (B1166683) that play diverse roles in cellular signaling, membrane trafficking, and cytoskeletal organization. CDP-DAG is a direct precursor for the synthesis of phosphatidylinositol (PI), the parent molecule for all phosphoinositides, thereby positioning CDP-DAG synthesis as a critical regulatory step in these pathways. frontiersin.orgresearchgate.netlipotype.com

The phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) cycle is a fundamental signaling cascade involved in numerous cellular functions, including G protein-coupled receptor signaling, cytokinesis, endocytosis, and apoptosis. wikipedia.org CDP-DAG is an essential intermediate in the regeneration phase of this cycle. Following the hydrolysis of PI(4,5)P2 by Phospholipase C (PLC), diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3) are produced as second messengers. wikipedia.orgmdpi.com DAG is subsequently phosphorylated to phosphatidic acid (PA) by DAG kinase. researchgate.netnih.gov CDP-DAG synthase (CDS) enzymes then catalyze the conversion of PA and CTP into CDP-DAG. frontiersin.orgresearchgate.netnih.gov This CDP-DAG is then utilized by PI synthase to synthesize PI, which is subsequently phosphorylated through sequential kinase activities (PI 4-kinase and PI(4)P 5-kinase) to regenerate PI(4,5)P2 at the plasma membrane. researchgate.netnih.govallenpress.com This cyclical process, involving the synthesis of CDP-DAG, is vital for maintaining the cellular levels of PI(4,5)P2 and sustaining phosphoinositide signaling. frontiersin.orgnih.gov

Table 1: Key Enzymes and Intermediates in the PI(4,5)P2 Cycle Involving CDP-DAG

| Molecule/Enzyme | Role in Cycle | Precursor(s) | Product(s) |

| Phosphatidylinositol (PI) | Precursor to PI(4,5)P2 | CDP-DAG, Inositol | PI(4)P |

| PI(4,5)P2 | Signaling molecule, substrate for PLC and PI3K | PI(4)P | DAG, IP3 (by PLC) |

| Phospholipase C (PLC) | Hydrolyzes PI(4,5)P2 | PI(4,5)P2 | DAG, IP3 |

| Diacylglycerol (DAG) | Second messenger, converted to PA | PI(4,5)P2 (by PLC) | Phosphatidic Acid (PA) |

| Phosphatidic Acid (PA) | Intermediate, converted to CDP-DAG | DAG (by DAG kinase) | CDP-DAG |

| CTP | Nucleotide required for CDP-DAG synthesis | - | CDP-DAG |

| CDP-Diacylglycerol (CDP-DAG) | Key intermediate, precursor for PI and Cardiolipin (B10847521) | PA, CTP | PI, Phosphatidylglycerol |

| CDP-DAG Synthase (CDS) | Catalyzes synthesis of CDP-DAG (Rate-limiting step) | PA, CTP | CDP-DAG |

| PI Synthase (PIS) | Catalyzes synthesis of PI | CDP-DAG, Inositol | PI |

CDP-DAG synthesis is intrinsically linked to PLC signaling through the PI(4,5)P2 cycle. PLC activation leads to the depletion of PI(4,5)P2 at the plasma membrane. mdpi.comnih.gov To restore PI(4,5)P2 levels and allow for continued signaling, the de novo synthesis of PI is required, a process that is dependent on the availability of CDP-DAG. frontiersin.orgnih.gov The activity of CDS enzymes, which produce CDP-DAG, is therefore critical for maintaining phosphoinositide pools and supporting sustained PLC-mediated signaling. frontiersin.orgresearchgate.netnih.govnih.gov Research has shown that CDS enzymes are essential for maintaining phosphoinositide levels during PLC signaling, and their activity can influence the extent of PI(4,5)P2-dependent signaling. frontiersin.orgnih.gov For instance, the loss of CDS2 in zebrafish results in vascular defects and impaired VEGFA-induced angiogenesis, a process heavily reliant on PLCγ1 signaling and subsequent phosphoinositide turnover. nih.govnih.gov

CDP-DAG's Role in PI(4,5)P2 Cycle

Regulation of Membrane Biogenesis and Dynamics (Molecular Mechanisms)

CDP-DAG is a central precursor for the synthesis of several major phospholipids, including phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL). frontiersin.orgresearchgate.netlipotype.comannualreviews.org These lipids are fundamental building blocks of cellular membranes, and their synthesis is tightly regulated to support membrane biogenesis and maintain the unique lipid composition of different organelles. CDP-DAG synthesis occurs primarily in the endoplasmic reticulum (ER) for PI synthesis and in mitochondria for CL synthesis. frontiersin.orgresearchgate.netlipotype.com The localized production of CDP-DAG by specific CDS enzymes (CDS1 and CDS2 in mammals for ER synthesis, and TAMM41 in mitochondria) ensures the availability of this intermediate for the synthesis of organelle-specific lipids. frontiersin.orgresearchgate.net The balance between CDP-DAG synthesis and its utilization in different pathways is crucial for regulating membrane expansion, curvature, and dynamics, processes essential for cell growth, division, and intracellular trafficking. biorxiv.orgmolbiolcell.orgmolbiolcell.orgroyalsocietypublishing.org Perturbations in CDP-DAG synthesis or metabolism can lead to altered membrane lipid composition and affect organelle function and morphology. royalsocietypublishing.org

Intermediary Role in Pathways Affecting Cellular Growth and Differentiation (Fundamental Aspects)

CDP-DAG's position as a precursor for key phospholipids places it in a crucial intermediary role in pathways that influence cellular growth and differentiation. The synthesis of phospholipids via the CDP-DAG pathway is directly linked to membrane biogenesis, which is a prerequisite for cell growth and division. molbiolcell.orgmolbiolcell.orgnih.gov The availability of CDP-DAG can influence the balance between the synthesis of membrane lipids and storage lipids (triglycerides), a balance that is critical for processes like adipocyte differentiation and lipid droplet formation. molbiolcell.orgnih.govresearchgate.netnih.gov Studies have shown that altering the activity of CDS enzymes, and thus affecting CDP-DAG levels, impacts lipid droplet size and adipogenesis. nih.govresearchgate.netnih.gov For example, knocking down CDS1 or CDS2 in mammalian cells leads to the formation of enlarged lipid droplets and affects the differentiation of preadipocytes. researchgate.netnih.gov This highlights how the regulation of CDP-DAG synthesis can modulate lipid metabolism pathways that are fundamental to cellular growth and differentiation processes. Furthermore, CDP-DAG has been shown to inhibit phosphatidylinositol 3-kinase (PI3K) activity, an enzyme central to growth factor signaling and cell proliferation, suggesting a potential regulatory role for CDP-DAG in growth pathways beyond its role in lipid synthesis. umich.edu

Cross-Talk with Other Nucleotide-Dependent Pathways

CDP-DAG synthesis is inherently a nucleotide-dependent process, requiring CTP as a substrate for its formation from phosphatidic acid. frontiersin.orgresearchgate.netnih.govnih.govallenpress.comresearchgate.net This places the CDP-DAG pathway within the broader network of cellular nucleotide metabolism. While direct "cross-talk" in the sense of signaling interactions with other nucleotide-dependent pathways (e.g., purine (B94841) or other pyrimidine (B1678525) pathways) is not extensively documented in the provided sources as a distinct signaling mechanism involving the CDP trianion itself, the metabolic interplay between lipid synthesis and nucleotide availability represents a fundamental level of cellular regulation. The demand for CTP for CDP-DAG synthesis can be influenced by the rate of phospholipid synthesis, potentially impacting the cellular nucleotide pool and other CTP-dependent processes. Conversely, the availability of CTP can regulate the rate of CDP-DAG synthesis, thereby influencing downstream lipid metabolism and associated cellular functions.

Table 2: Nucleotide Requirements in Key Lipid Synthesis Pathways

| Pathway | Key Intermediate(s) Involving Nucleotide | Required Nucleotide | Major Products |

| CDP-DAG Pathway | CDP-Diacylglycerol | CTP | Phosphatidylinositol (PI), Cardiolipin (CL), Phosphatidylglycerol (PG) |

| Kennedy Pathway (PC) | CDP-Choline | CTP | Phosphatidylcholine (PC) |

| Kennedy Pathway (PE) | CDP-Ethanolamine | CTP | Phosphatidylethanolamine (PE) |

Analytical Methods for Cdp Trianion in Research Contexts

Spectroscopic Techniques for Detection and Characterization

Spectroscopic methods leverage the interaction of electromagnetic radiation with the CDP trianion molecule to gain insights into its structure, concentration, and behavior in reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules and monitoring chemical reactions in real-time. It provides detailed information about the local environment of atomic nuclei within the this compound. Research has utilized NMR, including 1H-13C correlation experiments, for the identification of CDP. Modeled 2D NMR spectra, such as HSQC and HMBC, based on related compounds, have been instrumental in assigning specific correlations observed in experimental CDP NMR spectra. While generally less sensitive than mass spectrometry, NMR offers high reproducibility and is valuable for the non-selective analysis of metabolites in complex mixtures. It can also be applied to the metabolic analysis of living systems through techniques like Magnetic Resonance Spectroscopy (MRS).

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is widely employed for the identification and quantification of this compound in research samples. This technique measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of the analyte. Coupled with separation techniques like liquid chromatography (LC-MS), MS enables the analysis of complex biological samples. High-resolution mass spectrometry (HRMS) offers enhanced accuracy in mass measurements, facilitating the confident identification of this compound. MS-based metabolomic profiling studies routinely identify and quantify nucleotides, including CDP, to understand metabolic states and identify metabolic disturbances.

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography for Separation and Purity Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC), are essential for separating this compound from other components in a sample and assessing its purity. Ion Chromatography is a specialized form of liquid chromatography designed for the separation of ionic species. Given the charged nature of this compound, ion-exchange chromatography is a common mode of separation. Detection is often achieved using conductivity detectors in IC or UV detection in HPLC, leveraging the absorbance properties of the cytosine base in CDP. Studies have demonstrated the effectiveness of HILIC-HPLC methods utilizing buffers like ammonium (B1175870) citrate (B86180) for the separation of nucleotides, including CDP. Ion-pair reversed-phase HPLC with UV detection has also been used for the simultaneous determination of nucleotides. These techniques are applied for both qualitative identification and quantitative analysis of this compound in various research matrices.

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) for Radical Species Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), and Electron Nuclear Double Resonance (ENDOR) spectroscopy are techniques used to study species with unpaired electrons, such as free radicals. While this compound itself is diamagnetic (lacking unpaired electrons), it can be involved in enzymatic reactions that generate radical intermediates. EPR and ENDOR are valuable for characterizing these transient radical species. For example, pulsed EPR and ENDOR spectroscopy have been used to investigate nucleotide radicals formed during the reaction catalyzed by E. coli ribonucleotide reductase, which utilizes CDP as a substrate. nih.gov These techniques provide information about the electronic structure and local environment of the radical, aiding in the elucidation of reaction mechanisms. nih.gov ENDOR, in particular, probes the hyperfine interactions between the unpaired electron and nearby atomic nuclei, offering insights into protonation states and interactions with surrounding molecules, such as proteins. High-field EPR and ENDOR can enhance resolution and sensitivity for these studies.

Radiometric Assays for Enzyme Activity Measurement

Radiometric assays are highly sensitive methods used to measure the activity of enzymes that utilize this compound as a substrate or produce it as a product. These assays involve using a radioactively labeled form of the substrate or product and measuring the incorporation or release of radioactivity over time. The high sensitivity of radiometric assays makes them particularly useful for measuring enzyme activity in complex biological samples, such as crude extracts, where other detection methods might suffer from interference. A key aspect of radiometric assays is the ability to effectively separate the labeled substrate from the labeled product to accurately quantify the enzymatic conversion. While specific examples of radiometric assays solely focused on this compound were not detailed in the search results, the general principles of radiometric enzyme assays are applicable to enzymes involved in CDP metabolism, provided a suitable radioactively labeled CDP substrate (e.g., with 32P or 14C) is available.

Chromatographic Techniques for Metabolic Profiling in Research Systems

Chromatographic techniques, predominantly coupled with mass spectrometry (LC-MS and GC-MS), are foundational to metabolic profiling studies. Metabolic profiling aims to comprehensively identify and quantify a wide array of metabolites, including nucleotides like CDP, within a biological system under specific conditions. HPLC and Ultra-Performance Liquid Chromatography (UPLC) are commonly used to separate metabolites based on their physical and chemical properties before detection by MS. The choice of chromatographic stationary phase and mobile phase is critical and depends on the chemical diversity of the metabolites being analyzed. For polar compounds like this compound, HILIC or ion-pair reversed-phase chromatography are frequently employed. By analyzing the metabolic profiles, researchers can identify changes in this compound levels and related metabolites, providing insights into cellular processes, pathway activities, and responses to stimuli or conditions like disease.

Synthetic Approaches for Research Probes and Analogs

Chemoenzymatic Synthesis of CDP Trianion and Derivatives

Chemoenzymatic synthesis leverages the specificity and efficiency of enzymes in combination with chemical transformations to construct complex molecules like CDP and its derivatives. This approach can be particularly useful for stereoselective reactions and for handling sensitive biological molecules.

While direct chemoenzymatic synthesis of this compound itself from simpler precursors is part of natural metabolic pathways catalyzed by enzymes, researchers utilize chemoenzymatic methods to synthesize CDP derivatives or incorporate modified nucleotides into larger structures. For instance, CDP-diacylglycerol, a key intermediate in phospholipid synthesis, is synthesized from phosphatidic acid and CTP through the action of CDP-DAG synthases (CDS) jenabioscience.com. This enzymatic conversion is a central step in the biosynthesis of important lipids like phosphatidylinositol and cardiolipin (B10847521) jenabioscience.com.

Chemoenzymatic approaches have also been explored for the synthesis of modified CDP derivatives. Studies have investigated the use of unnatural fucose nucleotides, including CDP-fucose, in enzymatic reactions to understand enzyme specificities and structure-activity relationships uu.nl. Furthermore, enzymes from de novo and salvage nucleotide pathways can be utilized in biocatalytic approaches for nucleotide synthesis, offering advantages such as milder reaction conditions and high regio- and stereoselectivity compared to purely chemical methods smolecule.com.

Chemical Synthesis of Modified this compound Analogs for Mechanistic Studies

Chemical synthesis provides a versatile route to access a wide range of modified this compound analogs that may not be accessible through enzymatic methods or isolation from biological sources. These chemically synthesized analogs are invaluable tools for dissecting reaction mechanisms and studying enzyme interactions.

Classical chemical approaches for synthesizing nucleoside triphosphate analogs, such as γ-thiophosphate analogs, involve activating a thiophosphate component and coupling it with a nucleoside diphosphate (B83284) like CDP frontiersin.org. A more recent and versatile method for synthesizing nucleoside oligophosphates and their analogs is based on the coupling of protected phosphoramidites frontiersin.org. This method has been adapted for the synthesis of phosphorothioate (B77711) analogs, where a mixed PIII-PV anhydride (B1165640) is formed, oxidized, and then protecting groups are removed frontiersin.org.

Chemical synthesis also enables the creation of bioisosteres of natural pyrophosphate molecules, including analogs of CDP-glycerol and CDP-ribitol, through the use of reagents like symmetrical difluoromethylene bisphosphonates nih.govnih.gov. These difluoromethylene bisphosphonate analogs feature a P-CF2-P linkage, mimicking the pyrophosphate bond but with increased hydrolytic stability nih.govnih.gov.

Studies investigating enzyme mechanisms, such as those involving ribonucleotide reductase or enzymes in deoxysugar biosynthesis, often utilize chemically synthesized CDP analogs with modifications at the sugar or base moieties to probe catalytic steps and interactions nih.govgoogle.com.

Non-hydrolyzable analogs of this compound are particularly useful for mechanistic studies of enzymes that cleave or modify the phosphodiester bonds, as they can trap enzyme-substrate complexes or reveal details about binding interactions without undergoing the natural catalytic transformation.

One common type of non-hydrolyzable analog involves replacing an oxygen atom in the phosphate (B84403) chain with a sulfur atom, as seen in the synthesis of the CTPγS analog from CDP frontiersin.org. The synthesis of such phosphorothioate analogs can be achieved through activated thiophosphate coupling or phosphoramidite-based methods frontiersin.org.

Another strategy involves replacing the bridging oxygen between phosphate groups with a methylene (B1212753) (CH2), difluoromethylene (CF2), dichloromethylene (CCl2), or imido (NH) group nih.gov. The synthesis of difluoromethylene bisphosphonate analogs of CDP-glycerol and CDP-ribitol provides examples of incorporating the CF2 linkage as a stable mimic of the pyrophosphate bond nih.govnih.gov. These non-hydrolyzable analogs can be synthesized using specific phosphonate (B1237965) reagents and coupling strategies nih.govnih.gov. Analogs of cyclic pyrophosphoryl P-amidite (c-PyPA) incorporating these non-hydrolyzable linkers have also been developed to provide access to β,γ-modified nucleoside triphosphates that are resistant to hydrolysis at this position nih.gov.

Labeled this compound and its derivatives are essential tools for tracing metabolic pathways, studying cellular uptake and distribution, and monitoring enzymatic reactions in complex biological systems. Labeling can involve the incorporation of isotopes (radioactive or stable) or fluorescent tags.

While direct synthesis of labeled this compound itself for tracing is possible, researchers often synthesize labeled precursors or CDP derivatives that are then utilized in biological systems. For example, isotopically labeled CDP-choline, containing deuterium (B1214612) or carbon-13, can be synthesized from labeled reactants for use in tracing studies of phosphatidylcholine synthesis nih.govresearchgate.netukisotope.comnih.gov.

Radioactive isotopes, such as tritium (B154650) ([3H]) or carbon-14 (B1195169) ([14C]), can be incorporated into the base, sugar, or phosphate moieties of CDP or its precursors. For instance, [5-3H]-CTP has been used as a precursor to label CDP-diacylglycerol synthesized by rat liver microsomes, allowing for the visualization and tracing of this lipid intermediate chegg.com. Radioactive oxygen from labeled glycerol (B35011) 3-phosphate can also be incorporated into CDP-diacylglycerol during its synthesis nih.gov.

Fluorescently labeled CDP derivatives have also been synthesized for tracing and monitoring. Azide-modified CDP analogs, such as 2-Azido-CDP, have been synthesized and utilized in click chemistry for labeling biomolecules and in the synthesis of modified oligonucleotides frontiersin.org. Azide-modified CDP-diacylglycerol has been synthesized as an analytical tool to monitor the activity of enzymes in glycerophospholipid biosynthesis and to track the metabolism and trafficking of these lipids in cells researchgate.netnih.gov. Fluorescent analogs like CDP-NBD-DAG have been synthesized and used to study phosphatidylinositol turnover and distribution in cells nih.govunl.ptacs.org.

Incorporation of Non-Hydrolyzable Analogs

Development of Oligophosphorylation Reagents Utilizing Trianionic Phosphate Components

The synthesis of CDP involves the formation of a pyrophosphate linkage. Expanding on this, the development of reagents that can introduce longer phosphate chains (oligophosphorylation) is an active area of research, with some reagents utilizing trianionic phosphate components. These reagents are valuable for synthesizing modified nucleotides with extended phosphate chains or for phosphorylating other biomolecules.

Novel reagents for oligophosphorylation have been developed to enable the controlled addition of multiple phosphate units. One such development is a cyclic triphosphorylating reagent (c-PyPA) derived from pyrophosphate, which facilitates the synthesis of nucleoside triphosphates and their analogs.

More recently, the anhydride of dihydrogen pentametaphosphate, which exists as a trianion ([P5O14]3-), has been described as a well-defined condensed phosphate component of a novel reagent for attaching a pentaphosphate chain to biomolecules researchgate.netunl.pt. This reagent has been demonstrated to extend nucleoside monophosphates (AMP, UMP) to nucleoside hexaphosphates and nucleoside diphosphates (ADP, UDP) to nucleoside heptaphosphates researchgate.netunl.pt. These highly phosphorylated nucleotides are of interest for studying their interactions with enzymes like ribonuclease A researchgate.netunl.pt.

Other activated phosphate reagents, such as activated trimetaphosphate and the tetrametaphosphate anion ([P4O11]2-), have also been developed for generating a variety of oligophosphate products and nucleoside polyphosphates nih.gov. Methodologies utilizing oligophosphorimidazolide reagents have been reported for the selective oligophosphorylation of peptides, demonstrating the broader application of reagents designed to transfer multiple phosphate units.

Future Directions and Emerging Research Avenues

Advanced Mechanistic Studies of CDP Trianion-Enzyme Complexes

Understanding the precise mechanisms by which the this compound interacts with various enzymes remains a critical area for future research. This includes detailed kinetic and structural studies to elucidate the transition states and intermediate complexes formed during enzymatic reactions involving CDP. For instance, studies on enzymes like CDP-ribitol synthase have already provided insights into ordered mechanisms and differences in substrate binding and product release among orthologous enzymes. nih.gov Future work could utilize advanced spectroscopic techniques, such as those discussed in the context of coordination polymers and molecular structure determination, to probe these interactions at a higher resolution. researchgate.netnih.gov Computational methods, including advanced density functional theory (DFT) calculations, are expected to play a significant role in modeling these complex interactions and predicting the effects of structural modifications on binding affinity and catalytic efficiency. worldscientific.comdanlehnherr.com Research into synthetic models of enzyme active sites, as explored for enzymes like catechol oxidase, could also be adapted to study the interactions of the this compound with simplified mimics of its binding partners. rsc.orgchemistryviews.org

Development of Novel Research Tools Based on this compound Chemistry

The unique chemical properties of the this compound, particularly its polyphosphate nature and negative charge at physiological pH, can be leveraged to develop novel research tools. zu.edu.pk This could involve synthesizing modified CDP analogs with specific tags (e.g., fluorescent, radioactive, or affinity labels) to track its movement and interactions within living cells. Building upon advancements in chemical synthesis, particularly in areas like oligophosphorylation and phosphorus chemistry, new methods could be developed for incorporating CDP or its analogs into various biomolecules or materials. researchgate.net The development of advanced analytical techniques, potentially involving vibrational spectroscopy or mass spectrometry, tailored for detecting and quantifying CDP and its derivatives in complex biological samples is also a crucial future direction. researchgate.netebi.ac.uk Furthermore, exploring the potential of CDP chemistry in the development of novel catalytic systems or materials, drawing inspiration from areas like click chemistry and coordination chemistry, could open up entirely new avenues of research. nih.govjapsonline.com

Q & A

Q. How can researchers design reproducible experimental protocols for studying CDP trianion's electrochemical properties?

Methodological Answer: Begin by establishing a controlled environment (e.g., inert atmosphere for redox-sensitive compounds) and standardize measurement techniques such as cyclic voltammetry. Validate electrode calibration using reference compounds like ferrocene/ferrocenium. Include triplicate measurements to assess intra-experimental variability, and document solvent purity, electrolyte concentration, and temperature conditions in detail . For structural characterization, pair electrochemical data with spectroscopic methods (e.g., UV-Vis, EPR) to correlate redox states with electronic structure changes .

Q. What strategies ensure data validity when analyzing conflicting spectroscopic results for this compound?

Methodological Answer: Employ triangulation by cross-verifying results across multiple techniques (e.g., X-ray crystallography for structural data, NMR for dynamic behavior, and DFT calculations for electronic properties). Resolve contradictions by revisiting sample preparation protocols (e.g., purity checks via HPLC) and ensuring instrument calibration. For instance, discrepancies in NMR peak assignments can be addressed by spiking experiments with isotopically labeled analogs .

How should researchers formulate hypothesis-driven research questions about this compound’s catalytic mechanisms?

Methodological Answer: Use the PICO framework (Population: this compound; Intervention: catalytic conditions; Comparison: analogous catalysts; Outcome: reaction efficiency) to structure questions. For example: “Under aerobic conditions, does this compound exhibit higher catalytic turnover than [comparator compound] in cross-coupling reactions?” Ground hypotheses in literature gaps, such as unexplored solvent effects or unresolved intermediates identified in prior kinetic studies .

Advanced Research Questions

Q. What methodologies resolve contradictions between computational predictions and experimental data for this compound’s stability?

Methodological Answer: Re-evaluate computational parameters (e.g., solvent model accuracy, basis set selection) and validate with ab initio molecular dynamics simulations. Experimentally, perform controlled degradation studies under varying pH/temperature and monitor via in situ IR spectroscopy. Compare results with DFT-calculated thermodynamic stability profiles to identify outliers, and iteratively refine models . Document discrepancies in a contradiction matrix, prioritizing variables with the highest impact on model accuracy .

Q. How can multi-omics approaches (e.g., metabolomics, proteomics) be integrated to study this compound’s biological interactions?

Methodological Answer: Design a tiered workflow:

- Step 1 : Use untargeted metabolomics (LC-MS/MS) to identify this compound-derived metabolites in cellular assays.

- Step 2 : Apply network pharmacology to map protein targets, validated via SPR (surface plasmon resonance) binding assays.

- Step 3 : Correlate findings with transcriptomic data (RNA-seq) to identify regulatory pathways. Address data heterogeneity by harmonizing formats (e.g., mzML for metabolomics, FASTA for proteomics) and using platforms like KNIME for cross-dataset analysis .

Q. What statistical frameworks are optimal for analyzing time-resolved data in this compound reaction kinetics?

Methodological Answer: For non-linear kinetics, apply mixed-effects modeling (e.g., NLME) to account for inter-experiment variability. Use Bayesian inference to quantify uncertainty in rate constants, especially when data is sparse. For oscillatory reactions (e.g., pH-dependent degradation), employ Fourier transform analysis to isolate dominant frequencies. Open-source tools like PySPT or R’s deSolve package enable reproducible code sharing .

Methodological and Ethical Considerations

Q. How can researchers ensure ethical compliance when sharing this compound data with international collaborators?

Methodological Answer: Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw data in repositories like Zenodo or ChemRxiv with CC-BY licenses. Use standardized metadata templates (e.g., ISA-Tab) to document experimental conditions. For human-derived data (e.g., toxicity studies), anonymize datasets and obtain IRB approvals, explicitly stating compliance with GDPR or HIPAA in publications .

Q. What validation protocols are critical for ensuring reproducibility in this compound synthesis?

Methodological Answer: Adopt ICH Q2(R1) guidelines for analytical method validation. For synthetic batches, include:

- Specificity : Demonstrate absence of intermediates via HPLC-MS.

- Linearity : Calibrate across 50-150% of expected yield.

- Robustness : Test under deliberate variations (e.g., ±5°C, ±0.2 pH units). Publish detailed SOPs in supplementary materials, including failure cases (e.g., hydrolysis under acidic conditions) to guide troubleshooting .

Tables for Quick Reference

Table 1 : Common Analytical Techniques for this compound Characterization

Table 2 : Frameworks for Research Question Development

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.